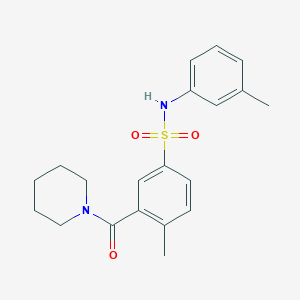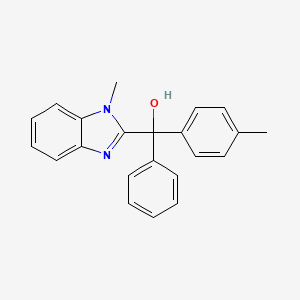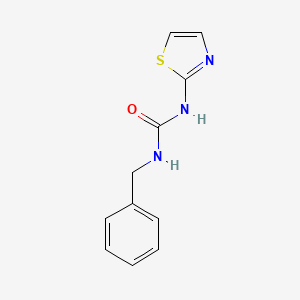![molecular formula C18H22N4O B5343665 (1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE](/img/structure/B5343665.png)
(1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound that features a pyrazole ring, a piperazine ring, and a phenylpropenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The piperazine ring is then introduced through nucleophilic substitution reactions. The phenylpropenyl group is added via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, nucleophiles
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Studies have shown that modifications to the pyrazole and piperazine rings can lead to compounds with significant biological activity .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties .
Mécanisme D'action
The mechanism of action of (1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability . The phenylpropenyl group can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
What sets (1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE apart from similar compounds is its unique combination of functional groups. The presence of both the pyrazole and piperazine rings, along with the phenylpropenyl group, provides
Propriétés
IUPAC Name |
(2-methylpyrazol-3-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-20-17(9-10-19-20)18(23)22-14-12-21(13-15-22)11-5-8-16-6-3-2-4-7-16/h2-10H,11-15H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJUWGXDQRXMC-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5343587.png)


![3-[(6-methyl-2-pyridinyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5343604.png)
![3-methyl-8-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5343610.png)
![N'-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B5343619.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5343627.png)
![N-ethyl-3-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]-N-phenylpropanamide](/img/structure/B5343635.png)
![8-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5343653.png)
![N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B5343661.png)
![N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide](/img/structure/B5343681.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,4'-bipiperidine-4'-carboxamide dihydrochloride](/img/structure/B5343684.png)

